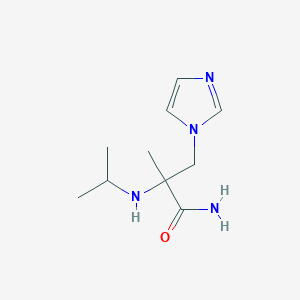

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide

Beschreibung

3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide (molecular formula: C₉H₁₇N₄O, molar mass: 197.26 g/mol) is an imidazole-derived compound featuring a branched propanamide backbone substituted with an isopropylamino group. This compound has been listed as discontinued by CymitQuimica (Ref: 10-F705820), possibly due to challenges in synthesis, stability, or efficacy during preclinical studies .

Eigenschaften

Molekularformel |

C10H18N4O |

|---|---|

Molekulargewicht |

210.28 g/mol |

IUPAC-Name |

3-imidazol-1-yl-2-methyl-2-(propan-2-ylamino)propanamide |

InChI |

InChI=1S/C10H18N4O/c1-8(2)13-10(3,9(11)15)6-14-5-4-12-7-14/h4-5,7-8,13H,6H2,1-3H3,(H2,11,15) |

InChI-Schlüssel |

DTALEEUMXJIWBF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)NC(C)(CN1C=CN=C1)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide typically involves the reaction of imidazole with appropriate amines and other reagents under controlled conditions. One common method involves the use of propargyl alcohols as a C1 synthon in a sequential C–H allenylation/annulation reaction . This method is highly efficient and regioselective, displaying excellent atom economy and tolerating a broad substrate scope.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring.

Wissenschaftliche Forschungsanwendungen

3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

Industry: Utilized in the development of new materials with specific properties, such as pH-sensitive polymers.

Wirkmechanismus

The mechanism of action of 3-(1h-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The isopropylamino group may enhance the compound’s binding affinity and specificity for certain targets, leading to its biological effects.

Vergleich Mit ähnlichen Verbindungen

3-(1H-Imidazol-2-yl)propan-1-amine

- Molecular Formula : C₆H₁₁N₃

- Molar Mass : 125.17 g/mol

- Key Features :

- Imidazole substituent at the 2-position (vs. 1-position in the target compound).

- Contains a primary amine instead of an amide group.

- Lower molar mass may enhance bioavailability but reduce binding affinity compared to bulkier derivatives.

2-Amino-3-(1H-imidazol-1-yl)-2-methylpropanamide

- Molecular Formula : C₇H₁₂N₄O

- Molar Mass : 168.2 g/mol

- Key Features: Structural isomer of the target compound, with an amino group replacing the isopropylamino moiety.

- Implications :

2-(Isopropylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid

- Molecular Formula : C₉H₁₆N₄O₂

- Molar Mass : 212.25 g/mol

- Key Features :

- Replaces imidazole with a 1,2,4-triazole ring.

- Contains a carboxylic acid group instead of an amide.

- Implications :

Patent Compounds (e.g., H-{3-[2-(2,3-dihydro-1H-inden-2-ylamino)-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl]-3-oxopropyl}-2-(1H-imidazol-1-yl)acetamide)

- Key Features :

- Complex scaffolds combining imidazole with dihydropyridopyrimidine and indenyl groups.

Comparative Analysis Table

Key Research Findings

- Role of Substituents: The isopropylamino group in the target compound increases steric bulk, which may improve receptor binding but hinder solubility compared to simpler amines .

- Heterocycle Impact : Triazole analogues (e.g., ) show superior metabolic stability over imidazoles due to reduced susceptibility to oxidative degradation .

Biologische Aktivität

3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its biological activity based on recent studies, including structure-activity relationships (SAR), antimicrobial efficacy, and cytotoxicity profiles.

Chemical Structure

The compound can be represented as follows:

- Molecular Formula : C₉H₁₄N₄O

- IUPAC Name : 3-(1H-imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazole derivatives, including 3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide. Notably, a study reported the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens.

Table 1: Antimicrobial Activity of Selected Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide | ≤0.25 | MRSA |

| Phenethyl-indole-imidazole | ≤0.25 | MRSA |

| 5-Phenyl-1H-imidazole | ≤0.25 | Cryptococcus neoformans |

| Other derivatives | >200 | Gram-negative bacteria |

The Minimum Inhibitory Concentration (MIC) values indicate strong activity against MRSA, with values as low as ≤0.25 µg/mL, while showing limited effectiveness against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli .

Cytotoxicity and Selectivity

In evaluating cytotoxic effects, compounds were tested against human embryonic kidney cells (HEK293). The results indicated that while some analogs exhibited cytotoxicity, 3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide demonstrated a favorable profile with low cytotoxicity, making it a promising candidate for further development.

Table 2: Cytotoxicity Profile

| Compound | Cytotoxicity (µg/mL) | Hemolytic Activity |

|---|---|---|

| 3-(1H-Imidazol-1-yl)-2-(isopropylamino)-2-methylpropanamide | >32 | None |

| Active anti-MRSA compounds | Variable | None |

The absence of hemolytic activity at concentrations up to 32 µg/mL further supports the compound's potential safety for therapeutic use .

Case Studies and Research Findings

A series of investigations into imidazole derivatives have revealed critical insights into their mechanisms of action. For instance, a study focusing on the SAR of imidazole-based compounds indicated that specific substitutions on the imidazole ring significantly impact biological activity. The presence of an isopropylamino group was found to enhance antimicrobial efficacy while maintaining low toxicity .

Example Study

In a recent study published in Antibiotics, researchers synthesized and evaluated various imidazole derivatives against a panel of bacterial strains. The findings underscored the importance of structural modifications in optimizing antimicrobial properties. Notably, compounds with certain halogen substitutions on the indole moiety exhibited enhanced activity against MRSA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.